molecular formula C4H6N2O2 B1587962 Maleamide CAS No. 928-01-8

Maleamide

Cat. No.: B1587962
CAS No.: 928-01-8
M. Wt: 114.1 g/mol
InChI Key: BSSNZUFKXJJCBG-UPHRSURJSA-N
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Description

Maleamide is a chemical compound with the formula C₄H₃NO₂. It is an unsaturated imide and an important building block in organic synthesis. The name “this compound” is derived from maleic acid and imide, indicating the presence of the -C(O)NHC(O)- functional group. This compound and its derivatives are widely used in various fields due to their unique chemical properties.

Mechanism of Action

Target of Action

Maleamide, specifically N-Ethylmaleimide, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It primarily targets cysteine residues in proteins and peptides . The primary target of this compound is the thiol group found on cysteine residues .

Mode of Action

The mode of action of this compound involves the reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is known as the thiol-Michael addition . The high reactivity of the olefin in this compound is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

This compound derivatives are known to exhibit various types of biological activity. Certain Maleamides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans . The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .

Pharmacokinetics

It is known that the linker design, such as the use of this compound, impacts the pharmacokinetics of antibody-drug conjugates . The linker design plays a critical role in modulating the stability of the compound in the systemic circulation and the efficiency of payload release in the tumors, which thus affects the pharmacokinetic, efficacy, and toxicity profiles .

Result of Action

The result of the action of this compound is the formation of a stable thiosuccinimide product . This product is formed due to the reaction between a free thiol and a maleimide . The reaction is virtually irreversible, forming a strong carbon-sulfur bond .

Action Environment

The action of this compound is influenced by the pH of the environment. At pH 7.0, the reaction rate of this compound with thiols is about 1,000 times faster than the reaction rate of this compound with amines . Above ph 75, free primary amines react competitively with thiols at the this compound C=C bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maleamide can be synthesized from maleic anhydride by treatment with amines followed by dehydration. The general reaction involves the following steps:

    Reaction with Amines: Maleic anhydride reacts with primary amines to form maleamic acid.

    Dehydration: The maleamic acid is then dehydrated to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of maleic anhydride and ammonia or primary amines under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.

Types of Reactions:

    Addition Reactions: this compound undergoes addition reactions across its double bond. This includes Michael additions and Diels-Alder reactions.

    Substitution Reactions: this compound can participate in substitution reactions, particularly nucleophilic substitutions.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Michael Addition: Typically involves thiols or amines as nucleophiles, with the reaction occurring at pH 6.5-7.5.

    Diels-Alder Reaction: Involves dienes and is usually carried out at elevated temperatures.

    Substitution Reactions: Common reagents include halogens and other electrophiles.

Major Products:

    Thiosuccinimide: Formed from the reaction of this compound with thiols.

    Cycloadducts: Formed from Diels-Alder reactions with dienes.

Scientific Research Applications

Maleamide and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis and as crosslinking agents in polymer chemistry.

    Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.

    Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.

    Industry: Used in the production of high-performance materials, such as adhesives and coatings.

Comparison with Similar Compounds

Maleamide is similar to other compounds containing the maleimide functional group, such as:

    N-Ethylmaleimide: Used as a reagent to modify cysteine residues in proteins.

    Maleic Anhydride: A precursor to this compound and other maleimide derivatives.

    Bismaleimides: Used as crosslinking agents in polymer chemistry.

Uniqueness: this compound’s unique reactivity with thiols and amines, combined with its stability and versatility, makes it a valuable compound in both research and industrial applications. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.

Properties

IUPAC Name

(Z)-but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318651
Record name Maleamide
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-01-8, 10453-67-5
Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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